molecular formula C6H14N3O3P B1457118 Phosphonic acid, (2-azidoethyl)-, diethyl ester CAS No. 196302-98-4

Phosphonic acid, (2-azidoethyl)-, diethyl ester

Cat. No. B1457118
M. Wt: 207.17 g/mol
InChI Key: LQFFSRLJBGEQKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Phosphonic acid, (2-azidoethyl)-, diethyl ester” were not found in the search results, there are general methods for the production of similar compounds. For instance, diazo transfer from 2-azido-1,3-dimethylimidazolinium chloride to 1,3-dicarbonyl compounds proceeds under mild conditions to give 2-diazo-1,3-dicarbonyl compounds in high yields .


Molecular Structure Analysis

The molecular formula of “Phosphonic acid, (2-azidoethyl)-, diethyl ester” is C6H14N3O3P . The average mass is 207.167 Da and the monoisotopic mass is 207.077271 Da .


Physical And Chemical Properties Analysis

The compound has several notable properties :

Scientific Research Applications

Multi-Component Synthesis

Gaikwad et al. (2011) demonstrated an efficient single-step multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters. This method involves the reaction of salicylaldehydes with malononitrile and triethyl phosphite, catalyzed by potassium phosphate in ethanol at ambient temperature, highlighting the versatility of phosphonate esters in organic synthesis (Gaikwad, Undale, Shaikh, & Pore, 2011).

Helicity Induction in Polymers

Onouchi et al. (2004) explored the helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. They found that the polymers formed a predominantly one-handed helical conformation upon complexation with chiral amines, demonstrating the potential of phosphonate esters in inducing and memorizing macromolecular helicity in polymer chains (Onouchi, Kashiwagi, Hayashi, Maeda, & Yashima, 2004).

Functionalized Triazoles

Chachlaki, Choquesillo-Lazarte, and Demadis (2022) synthesized a new triazole-functionalized phosphonic acid via the 'click' reaction of diethyl-(2-azidoethyl)phosphonate with phenylacetylene, followed by hydrolysis. This research underscores the utility of azidoethyl phosphonate esters in the synthesis of functionalized materials (Chachlaki, Choquesillo-Lazarte, & Demadis, 2022).

Synthesis of Aminophosphonic Acids

Orm et al. (2013) developed a simple method for synthesizing 2-(arylamino)ethyl phosphonic esters and acids via the aza-Michael addition, highlighting the role of phosphonate esters in the synthesis of phosphonic acids and their derivatives (Orm, Dkhissi, Daniele, & Djakovitch, 2013).

Phosphonic Analogues Synthesis

Neidlein and Greulich (1992) described the synthesis of phosphonic- and phosphinic analogues of pantothenic acid ethyl ester, showcasing the application of phosphonate esters in creating bioactive compound analogues (Neidlein & Greulich, 1992).

properties

IUPAC Name

1-azido-2-diethoxyphosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N3O3P/c1-3-11-13(10,12-4-2)6-5-8-9-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFFSRLJBGEQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731127
Record name Diethyl (2-azidoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-azidoethyl)phosphonate

CAS RN

196302-98-4
Record name Diethyl (2-azidoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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